4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Brand Name: Vulcanchem
CAS No.: 1412957-16-4
VCID: VC3185133
InChI: InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2
SMILES: C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine

CAS No.: 1412957-16-4

Cat. No.: VC3185133

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine - 1412957-16-4

Specification

CAS No. 1412957-16-4
Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Standard InChI InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2
Standard InChI Key RMHBOOLQUZCFHJ-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl
Canonical SMILES C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl

Introduction

4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is a synthetic organic compound belonging to the pyrimidine class. It features a pyrimidine ring substituted with a chloro group, a cyclopentyl ring, and a cyclopropyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity profiles influenced by its unique structural features.

Synthesis and Reactivity

The synthesis of 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine typically involves nucleophilic substitution reactions or cross-coupling reactions, depending on the starting materials and desired substituents. The presence of a chloro group makes it a versatile intermediate for further chemical modifications, such as substitution with other nucleophiles.

Biological Activity and Potential Applications

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific biological data for 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is limited, its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Comparison with Similar Compounds

Other pyrimidine derivatives, such as those featuring different halogen or alkyl substituents, exhibit varied biological activities. For example, compounds with similar structures but different functional groups may show distinct reactivity and biological profiles.

Comparison Table

Compound NameStructure HighlightsUnique Features
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidineChloro and cyclopentyl groupsDifferent halogen substituent affecting reactivity
5-Cyclopropyl-6-(2,6-dimethylpyridin-4-yl)Dimethylated pyridine instead of piperazinePotentially different biological activity due to structural changes
4-Cyclopropyl-6-methoxypyrimidin-5-ylboronic acidBoronic acid functional groupUseful in coupling reactions; different reactivity profile

Future Research Directions

Future studies on 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine should focus on its interaction with biological targets to elucidate its potential therapeutic applications. This may involve in vitro and in vivo assays to assess its efficacy and safety as a candidate for drug development.

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